molecular formula C13H14ClN3O2S B2470511 (E)-2-(2-Chlorophenyl)-N-(2,5-dimethylpyrazol-3-YL)ethenesulfonamide CAS No. 1385620-69-8

(E)-2-(2-Chlorophenyl)-N-(2,5-dimethylpyrazol-3-YL)ethenesulfonamide

Cat. No.: B2470511
CAS No.: 1385620-69-8
M. Wt: 311.78
InChI Key: MYYULTUREPGIEK-UHFFFAOYSA-N
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Description

(E)-2-(2-Chlorophenyl)-N-(2,5-dimethylpyrazol-3-YL)ethenesulfonamide is a synthetic sulfonamide derivative developed for research applications. This compound is characterized by an ethenesulfonamide linker in an (E)-configuration, connecting a 2-chlorophenyl group to a 2,5-dimethylpyrazol-3-ylamine moiety. The presence of the sulfonamide functional group is of significant interest in medicinal chemistry, as this class is known to exhibit high affinity for the active sites of various enzymes, including carbonic anhydrase (CA) isoenzymes. Structural analogs of this compound have demonstrated potent inhibitory activity against cytosolic CA I and II, as well as cholinesterases (AChE and BChE), with potencies reaching the nanomolar range . The combination of the chlorophenyl group and the pyrazole ring suggests potential for multi-target bioactivity. Research into closely related compounds indicates potential applications in studying diseases such as Alzheimer's disease and glaucoma, given their ability to modulate key enzymatic pathways involved in these conditions . Furthermore, the structural features are consistent with compounds investigated for their effects on cellular processes in cancer research, including the modulation of ER stress and c-Myc protein levels . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

(E)-2-(2-chlorophenyl)-N-(2,5-dimethylpyrazol-3-yl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2S/c1-10-9-13(17(2)15-10)16-20(18,19)8-7-11-5-3-4-6-12(11)14/h3-9,16H,1-2H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYULTUREPGIEK-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NS(=O)(=O)C=CC2=CC=CC=C2Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1)NS(=O)(=O)/C=C/C2=CC=CC=C2Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(2-Chlorophenyl)-N-(2,5-dimethylpyrazol-3-YL)ethenesulfonamide typically involves the following steps:

    Formation of the Ethenesulfonamide Moiety: This can be achieved by reacting an appropriate sulfonyl chloride with an amine under basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Attachment of the Dimethylpyrazol Group: This step involves the reaction of the intermediate with 2,5-dimethylpyrazole under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(2-Chlorophenyl)-N-(2,5-dimethylpyrazol-3-YL)ethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

(E)-2-(2-Chlorophenyl)-N-(2,5-dimethylpyrazol-3-YL)ethenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of (E)-2-(2-Chlorophenyl)-N-(2,5-dimethylpyrazol-3-YL)ethenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(2-Chlorophenyl)-N-(2,5-dimethylpyrazol-3-YL)ethenesulfonamide: can be compared with other sulfonamides that have similar structural features.

    2-Chlorobenzenesulfonamide: Lacks the pyrazol group.

    N-(2,5-Dimethylpyrazol-3-YL)benzenesulfonamide: Lacks the chlorophenyl group.

Uniqueness

The uniqueness of (E)-2-(2-Chlorophenyl)-N-(2,5-dimethylpyrazol-3-YL)ethenesulfonamide lies in its combination of the chlorophenyl, dimethylpyrazol, and ethenesulfonamide groups, which confer distinct chemical and biological properties.

Biological Activity

(E)-2-(2-Chlorophenyl)-N-(2,5-dimethylpyrazol-3-YL)ethenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound possesses a distinct structure characterized by a chlorophenyl group and a dimethylpyrazole moiety. The synthesis of (E)-2-(2-Chlorophenyl)-N-(2,5-dimethylpyrazol-3-YL)ethenesulfonamide typically involves multi-step organic reactions, including coupling reactions that link the pyrazole derivative with an aryl sulfonamide.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including those related to (E)-2-(2-Chlorophenyl)-N-(2,5-dimethylpyrazol-3-YL)ethenesulfonamide. The following table summarizes key findings regarding the cytotoxic effects of this compound and related derivatives:

CompoundCell LineIC50 (µM)Mechanism of Action
5fC65.13Induces apoptosis and cell cycle arrest
5fSH-SY5Y5.00Induces apoptosis and cell cycle arrest
(E)-2-(2-Chlorophenyl)-N-(2,5-dimethylpyrazol-3-YL)ethenesulfonamideVarious cancer linesTBDTBD

Case Study: Cytotoxic Activity Assay
In a recent study evaluating various pyrazole derivatives, compound 5f demonstrated significant cytotoxicity against glioma cell lines with an IC50 value of 5.13 µM, outperforming standard chemotherapeutics like 5-fluorouracil (IC50 = 8.34 µM) . This indicates a promising selectivity for cancer cells over healthy cells.

The mechanisms through which (E)-2-(2-Chlorophenyl)-N-(2,5-dimethylpyrazol-3-YL)ethenesulfonamide exerts its effects include:

  • Apoptosis Induction : Flow cytometry analyses have shown that the compound triggers apoptosis in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : The compound has been noted to cause significant cell cycle arrest at various phases (G0/G1, S, G2/M), which is crucial for its anticancer efficacy .

Broader Biological Activities

Beyond anticancer properties, pyrazole derivatives have been reported to exhibit a wide range of biological activities including:

  • Anti-inflammatory Effects : Some pyrazole compounds are known to inhibit cyclooxygenase enzymes, thereby reducing inflammation.
  • Antimicrobial Activity : Certain derivatives have shown effectiveness against various bacterial strains.
  • Analgesic Properties : Pyrazoles like phenylbutazone have been used historically for their pain-relieving effects .

Q & A

Basic Questions

Q. What are the common synthetic routes for (E)-2-(2-Chlorophenyl)-N-(2,5-dimethylpyrazol-3-yl)ethenesulfonamide, and what reaction conditions are critical for achieving high stereoselectivity?

  • Methodological Answer : The compound is typically synthesized via sulfonylation of the pyrazole amine intermediate. Key steps include:

  • Sulfonamide Formation : Reacting 2,5-dimethylpyrazol-3-amine with (E)-2-(2-chlorophenyl)ethenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to promote nucleophilic substitution .
  • Stereoselectivity : The (E)-configuration is stabilized by conjugation between the sulfonamide and ethene groups. Reaction temperature control (0–25°C) and inert atmospheres (N₂/Ar) minimize isomerization .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) yields pure product. Typical yields range from 26% to 40% .

Q. How is the E-configuration of the ethenesulfonamide moiety confirmed experimentally?

  • Methodological Answer :

  • X-ray Crystallography : Single-crystal analysis provides definitive proof of stereochemistry. For example, the trans configuration shows a dihedral angle of ~180° between the sulfonamide and chlorophenyl groups .
  • ¹H NMR Coupling Constants : The (E)-isomer exhibits a characteristic coupling constant (J = 15.5 Hz) between the vinylic protons, compared to <12 Hz for the (Z)-isomer .

Advanced Research Questions

Q. What strategies can resolve discrepancies between computational predictions and experimental spectroscopic data for this compound?

  • Methodological Answer :

  • Multi-Technique Validation : Cross-validate NMR, IR, and HRMS data with computational models (DFT, molecular dynamics). For instance, deviations in ¹³C NMR chemical shifts >2 ppm may indicate conformational flexibility or solvent effects .
  • Crystallographic Refinement : Use programs like SHELXL to refine crystal structures against high-resolution data, resolving ambiguities in bond lengths/angles .

Q. How can structure-activity relationship (SAR) studies elucidate the role of the chlorophenyl and dimethylpyrazole groups in biological activity?

  • Methodological Answer :

  • Analog Synthesis : Replace the chlorophenyl group with other aryl halides (e.g., fluorophenyl) and modify pyrazole substituents (e.g., 3,5-dimethyl vs. 3-methyl). Test analogs in bioassays (e.g., cytotoxicity via MTT assays ).
  • Pharmacophore Mapping : Use docking studies (AutoDock Vina) to assess interactions with target proteins (e.g., Factor Xa ). The chlorophenyl group may enhance hydrophobic binding, while dimethylpyrazole contributes to steric stabilization .

Q. What challenges arise in the crystallization of this compound, and how can they be addressed using modern crystallographic software?

  • Methodological Answer :

  • Challenges : Poor crystal growth due to conformational flexibility or solvent inclusion.
  • Solutions :
  • Twinning Mitigation : Use SHELXD for initial phase determination and SHELXL for refinement, applying TWIN/BASF commands to model twinned crystals .
  • High-Resolution Data : Collect data at synchrotron sources (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å), enabling precise electron density mapping .

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